Ethyl 10-oxoundecanoate

Vue d'ensemble

Description

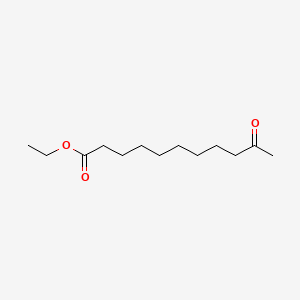

Ethyl 10-oxoundecanoate, also known as this compound, is an organic compound with the molecular formula C13H24O3. It is a derivative of undecanoic acid, where the carboxylic acid group is esterified with ethanol, and an oxo group is introduced at the 10th carbon position. This compound is used in various chemical and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 10-oxoundecanoate can be synthesized through the esterification of 10-oxoundecanoic acid with ethanol. The reaction typically involves refluxing the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods

Industrial production of undecanoic acid, 10-oxo-, ethyl ester often involves the catalytic hydrogenation of undecylenic acid followed by oxidation to introduce the oxo group. The resulting 10-oxoundecanoic acid is then esterified with ethanol under controlled conditions to produce the desired ester .

Analyse Des Réactions Chimiques

Oxidation Reactions

Ethyl 10-oxoundecanoate participates in oxidation processes, particularly under high-temperature conditions. Gas-phase studies in a jet-stirred reactor (JSR) at temperatures up to 800 K revealed key pathways:

Key findings:

-

The compound forms ethyl-11-oxoundecanoate through allylic hydrogen abstraction and subsequent oxidation .

-

Acrolein (C₃H₄O) is a byproduct of β-scission during radical decomposition .

Radical-Mediated Pathways

In gas-phase environments, interactions with hydroxyl (ȮH) and hydroperoxyl (HȮ₂) radicals drive reactivity:

Mechanistic Steps :

-

H-abstraction : Radicals abstract hydrogen from the alkyl chain, forming allylic radicals.

-

Oxygen addition : Radicals react with O₂ to produce peroxyl intermediates.

-

Decomposition : Peroxyl species undergo β-scission or isomerization, yielding fragmented aldehydes or ketones .

Experimental Data :

-

At 800 K, methyl analogs (e.g., methyl-10-undecenoate) show 15–20% conversion to oxo-products .

-

Quantified via gas chromatography with flame ionization detection (GC-FID) .

Thermal Decomposition

Under pyrolysis conditions (500–1000 K), the ester group undergoes cleavage:

| Process | Products | Temperature Range |

|---|---|---|

| Ester pyrolysis | Undecenoic acid, ethylene | >700 K |

| Ketone decarbonylation | Alkanes, CO | >800 K |

Comparative Reactivity

This compound exhibits distinct behavior compared to non-ketone esters:

| Property | This compound | Ethyl undecanoate |

|---|---|---|

| Oxidation susceptibility | High (oxo group enhances) | Low |

| Radical stability | Allylic radicals dominate | Limited radical formation |

Applications De Recherche Scientifique

Ethyl 10-oxoundecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mécanisme D'action

The mechanism of action of undecanoic acid, 10-oxo-, ethyl ester involves its interaction with cellular components. In biological systems, it can modulate the expression of genes involved in fungal metabolism, affecting processes such as cell wall assembly, membrane biosynthesis, and lipid metabolism. This modulation leads to the disruption of fungal cell integrity and function, contributing to its antifungal effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Undecanoic acid: A saturated fatty acid with similar chain length but without the oxo group.

Ethyl undecanoate: An ester of undecanoic acid without the oxo group.

10-oxoundecanoic acid: The parent acid of undecanoic acid, 10-oxo-, ethyl ester.

Uniqueness

Ethyl 10-oxoundecanoate is unique due to the presence of both an ester and an oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxo group enhances its ability to participate in oxidation and reduction reactions, while the ester group makes it more versatile in substitution reactions .

Activité Biologique

Ethyl 10-oxoundecanoate, with the molecular formula C₁₃H₂₄O₃, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of undecanoic acid, where the carboxylic acid group is esterified with ethanol and an oxo group is introduced at the 10th carbon position. Its unique structure contributes to various biological properties, including antimicrobial and antifungal activities.

This compound can be synthesized through various chemical reactions involving undecenoic acid derivatives. The presence of both an ester and an oxo group enhances its reactivity and biological activity compared to similar compounds.

Synthesis Pathway

- Starting Material : Undec-10-enal

- Reagents : Ethanol, acid catalysts

- Reaction Type : Esterification

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect observed | |

| Candida albicans | Effective antifungal properties | |

| Escherichia coli | Moderate antibacterial activity |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes, leading to cell lysis. Additionally, its ability to form macroheterocycles may play a role in enhancing its biological activity.

Case Studies

-

Antifungal Efficacy Study

- A study assessed the antifungal efficacy of this compound against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting potent antifungal properties.

-

Bacterial Inhibition Assay

- In a separate assay, this compound was tested against Staphylococcus aureus, showing significant inhibition at concentrations as low as 25 µg/mL. This indicates its potential as a therapeutic agent in treating bacterial infections.

Potential Therapeutic Applications

Given its antimicrobial and antifungal properties, this compound could be explored for various therapeutic applications:

- Topical Antifungal Treatments : Due to its effectiveness against fungi, it may be developed into creams or ointments for treating skin infections.

- Preservative in Food Industry : Its antimicrobial properties could allow it to be used as a natural preservative in food products.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other fatty acid esters but stands out due to its unique oxo group. Below is a comparison table of similar compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Undecanoic Acid | C₁₁H₂₂O₂ | Saturated fatty acid |

| Ethyl Undecanoate | C₁₃H₂₆O₂ | Ester without the oxo group |

| Ethyl 8-Oxoundecanoate | C₁₃H₂₆O₃ | Similar structure with different oxo position |

Propriétés

IUPAC Name |

ethyl 10-oxoundecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-3-16-13(15)11-9-7-5-4-6-8-10-12(2)14/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBJEWXKXBILDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337212 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36651-38-4 | |

| Record name | Ethyl 10-oxoundecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.